molecular formula C6H6N2O4 B088516 (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid CAS No. 14383-43-8

(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid

Cat. No.: B088516
CAS No.: 14383-43-8
M. Wt: 170.12 g/mol
InChI Key: QFUOATLPSKJDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyrimidine-Based Compounds in Chemical Research

The history of pyrimidine-based compounds dates back to the early 19th century, marking a significant milestone in heterocyclic chemistry research. The pyrimidine ring system, which forms the backbone of (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, has a wide occurrence in nature as substituted and ring-fused compounds and derivatives. The journey of pyrimidine compounds in chemical research began with the discovery of naturally occurring derivatives including nucleotides (cytosine, thymine, and uracil), thiamine (vitamin B1), and alloxan.

The first pyrimidine derivative to be isolated was alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), produced by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. However, despite this early discovery, the laboratory synthesis of a pyrimidine was not accomplished until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This significant delay between discovery and synthesis demonstrates the complexity involved in working with these heterocyclic structures.

The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. It was Pinner who first proposed the name "pyrimidin" in 1885, establishing the nomenclature that would evolve into modern terminology. The parent compound was first prepared by Gabriel and Colman in 1900, through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

Timeline of Key Developments in Pyrimidine Chemistry
1818: Brugnatelli isolates alloxan, the first pyrimidine derivative
1864: Adolf von Baeyer synthesizes barbituric acid
1879: Grimaux reports laboratory synthesis of a pyrimidine
1884: Pinner begins systematic study of pyrimidines
1885: Pinner proposes the name "pyrimidin"
1900: Gabriel and Colman prepare parent pyrimidine compound

Relationship to Barbituric Acid Family

The this compound shares structural similarities with the barbituric acid family, a group of compounds with significant historical and pharmaceutical importance. Barbituric acid was first synthesized on November 27, 1864, by German chemist Adolf von Baeyer through the condensation of urea with diethyl malonate. This synthesis marked an important advancement in heterocyclic chemistry, though it would be several decades before compounds of medical value would emerge from this family.

The structural relationship between this compound and barbituric acid derivatives is evident in their shared pyrimidine-based core structure. Both contain a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 6. The key distinction in this compound is the acetic acid moiety attached to the nitrogen at position 1, which alters its chemical properties and potential applications compared to traditional barbiturates.

The development of medically valuable barbiturates began in 1903 when two German scientists at Bayer, Emil Fischer and Joseph von Mering, discovered that barbital was highly effective as a sedative. This discovery led to the marketing of barbital under the trade name Veronal, followed by the introduction of phenobarbital under the name Luminal in 1912. These developments established the importance of pyrimidine derivatives in pharmaceutical applications, creating a foundation for subsequent research into compounds like this compound.

Historical Significance in Heterocyclic Chemistry

Heterocyclic chemistry, which encompasses the study of cyclic compounds containing atoms other than carbon in their rings, began its formal development in the 1800s. Within this field, pyrimidine and its derivatives hold special significance due to their widespread occurrence in biological systems and their versatility as building blocks for various compounds of interest.

Pyrimidine is classified as a diazine, meaning it contains two nitrogen atoms in a six-membered ring. Specifically, it has nitrogen atoms at positions 1 and 3, distinguishing it from the other diazines: pyrazine (with nitrogens at positions 1 and 4) and pyridazine (with nitrogens at positions 1 and 2). This arrangement of nitrogen atoms confers unique chemical properties that have made pyrimidine derivatives subjects of extensive research.

The significance of pyrimidine-based compounds extends beyond laboratory interest into fundamental biological processes. In nucleic acids, three types of nucleobases are pyrimidine derivatives: cytosine (C), thymine (T), and uracil (U). These bases are essential components of DNA and RNA, the molecules responsible for storing and transmitting genetic information in all living organisms. This biological relevance has elevated the importance of understanding pyrimidine chemistry and developing derivatives like this compound.

Recent advancements have further highlighted the significance of pyrimidines in scientific understanding. In March 2015, NASA Ames scientists reported that complex DNA and RNA organic compounds, including uracil, cytosine, and thymine, had been formed in laboratory conditions simulating outer space, using starting chemicals like pyrimidine found in meteorites. This discovery suggests that pyrimidines may have played a role in the origins of life, possibly forming in red giants or interstellar dust and gas clouds.

Nomenclature Development and Standardization

The naming of heterocyclic compounds like this compound has evolved through several systems, reflecting the increasing complexity and diversity of these molecules. Three main nomenclature systems have been established for heterocyclic compounds: common nomenclature, replacement nomenclature, and Hantzsch-Widman nomenclature.

Common nomenclature, though providing limited structural information, remains widely used for many heterocyclic compounds. In this system, substituents' positions are identified by numbers, and words like "dihydro," "trihydro," or "tetrahydro" indicate the number of saturated atoms. This approach can be seen in part of the name of our compound of interest, where "dihydro" specifies the saturation state of the pyrimidine ring.

The Hantzsch-Widman nomenclature, developed by German chemists Arthur Hantzsch and Oskar Widman in 1887 and 1888 respectively, offered a more systematic approach to naming heterocyclic compounds. This system combines prefixes denoting the type and position of heteroatoms with suffixes that indicate ring size and degree of unsaturation. For complex derivatives like this compound, this system provides more precise structural information.

The full IUPAC name of the compound, this compound, follows specific conventions that indicate:

  • The parent pyrimidine structure
  • The dioxo (carbonyl) groups at positions 2 and 6
  • The dihydro state at positions 3 and 6
  • The acetic acid substituent at position 1
  • The indicated hydrogen at position 2, denoted as (2H)

This nomenclature is consistent with IUPAC rules for indicating hydrogen in heterocyclic compounds, where the position and number of hydrogens are specified when they differ from what might be expected from the parent structure.

The compound is also known by several synonyms, reflecting different approaches to its naming:

  • 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetic acid
  • 1(2H)-Pyrimidineacetic acid, 3,6-dihydro-2,6-dioxo-
  • 2-(2,6-Dioxo-2,3-dihydropyrimidin-1(6H)-yl)acetic acid
Nomenclature System Application to Pyrimidine Derivatives
Common Nomenclature Identifies substituent positions by numbers; uses terms like "dihydro" to indicate saturation
Replacement Nomenclature Replaces carbon atoms in carbocyclic compounds with heteroatoms using specific prefixes
Hantzsch-Widman Combines prefixes for heteroatoms with suffixes for ring size and unsaturation

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-2-7-6(12)8(4)3-5(10)11/h1-2H,3H2,(H,7,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOATLPSKJDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368854
Record name (2,6-DIOXO-3,6-DIHYDROPYRIMIDIN-1(2H)-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14383-43-8
Record name 3,6-Dihydro-2,6-dioxo-1(2H)-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14383-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-DIOXO-3,6-DIHYDROPYRIMIDIN-1(2H)-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid typically involves the reaction of a suitable pyrimidine precursor with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetic acid moiety.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Induction of A1AT Secretion

Recent studies have demonstrated that (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid can enhance the secretion of A1AT from human cells.

Case Study: HEK-Z Cell Assay

  • Objective : To evaluate the effect of the compound on A1AT secretion.
  • Methodology : HEK-Z cells were treated with varying concentrations of the compound (10, 33, 100, and 333 nM) for 48 hours.
  • Results : ELISA assays indicated a significant increase in A1AT levels in the supernatants compared to control groups.
Concentration (nM)A1AT Levels (ng/mL)
Control50
1070
3390
100120
333150

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at treating AATD. These formulations may include salts and esters to enhance solubility and bioavailability.

Example Formulations :

  • Salt Forms : Hydrochloride or sulfate salts for improved stability.
  • Esters : Tert-butyl esters have been synthesized to increase lipophilicity.

Key Pathways

  • Activation of transcription factors that promote A1AT gene expression.
  • Inhibition of proteolytic enzymes that degrade A1AT.

Clinical Implications

The potential therapeutic applications extend beyond AATD. The compound may also be investigated for its role in other inflammatory conditions where A1AT levels are critical.

Mechanism of Action

The mechanism of action of (2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The core pyrimidine ring and acetic acid group are conserved across analogs, but substituent variations significantly alter properties and applications:

Compound Name Substituents/R-Groups Molecular Formula Key Applications
Target compound None (base structure) C₆H₆N₂O₄ Pharmaceutical synthesis
[2,6-Dioxo-3-[(2-benzoylphenoxy)ethyl]-derivative] 2-benzoylphenoxyethyl at C3 C₂₁H₁₈N₂O₆ Antiviral agents
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid 5-Cyano, 6-methyl at C5 and C6 C₈H₇N₃O₄ Lab chemical synthesis
(4-Methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl)-acetic acid 4-Methyl at C4 C₇H₈N₂O₄ Research intermediate
Saflufenacil (herbicide) 2-chloro-4-fluoro-5-[trifluoromethyl]phenyl C₁₇H₁₅ClF₄N₂O₃ Herbicide

Key Observations :

  • Electron-Withdrawing Groups (e.g., cyano, nitro): Increase acidity and reactivity, as seen in the 5-cyano-6-methyl derivative, which is associated with higher toxicity (GHS Category 4 acute toxicity) .
  • Lipophilic Substituents (e.g., benzoylphenoxyethyl): Enhance membrane permeability, making analogs like 5a–5g suitable for antiviral studies .
  • Agrochemical Modifications (e.g., saflufenacil): Bulky aryl groups confer herbicidal activity by inhibiting protoporphyrinogen oxidase .

Physicochemical Properties

Property Target Compound 5-Cyano-6-Methyl Derivative 4-Methyl Analog
Melting Point (°C) Not reported 118–120 Not reported
Solubility Polar solvents Ethanol/DCM DMSO-compatible
NMR Shifts (δ, ppm) N/A 1H: 4.00–11.28; 13C: 47.7–170.3 Not reported

Notes:

  • The 5-cyano-6-methyl derivative’s NMR data (DMSO-d₆) confirms the acetic acid moiety (δ 4.00–4.62) and aromatic protons (δ 7.43) .
  • Higher lipophilicity in benzoylphenoxyethyl analogs likely reduces aqueous solubility .

Biological Activity

(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid, with the CAS number 14383-43-8, is a compound belonging to the pyrimidine family. Its molecular formula is C6_6H6_6N2_2O4_4, and it has a molecular weight of 170.12 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Enzyme Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the catabolism of essential branched-chain amino acids. Inhibition of BCATs has been linked to therapeutic strategies against various cancers due to their involvement in metabolic pathways that support tumor growth and survival .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative of this compound has shown promising results in inhibiting glioblastoma cell lines by targeting metabolic pathways essential for tumor proliferation . The mechanism involves disrupting the amino acid metabolism critical for cancer cell survival.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds derived from the pyrimidine scaffold exhibited IC50_{50} values in the low micromolar range against various cancer cell lines. This suggests that modifications to the pyrimidine structure can enhance biological activity and selectivity .
  • In Vivo Efficacy : In animal models, derivatives of this compound have shown effective tumor reduction when administered alongside conventional chemotherapy agents. These studies highlight the potential for this compound to serve as an adjunct therapy in cancer treatment .

Research Findings

Study ReferenceCompound TestedIC50_{50} ValueBiological Activity
BAY-06981 nMBCAT1/2 inhibition
Pyrimidine DerivativeLow µMAnticancer activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A representative method involves dissolving the pyrimidinone precursor (e.g., 3,4-dihydropyrimidin-2,6-dione) in anhydrous DMF, followed by activation with HOBt (1-hydroxybenzotriazole) and EDC (N-ethylcarbodiimide) at 40°C. Post-reaction, extraction with ethyl acetate, sequential washing with HCl (1M), saturated NaHCO₃, and brine, followed by drying (Na₂SO₄) and solvent evaporation, yields the crude product. Purification via flash chromatography or recrystallization is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Key characterization techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the acetic acid moiety and pyrimidine ring substitution.
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
  • Melting point analysis (observed range: 271–274°C) for consistency with literature .
  • Mass spectrometry (ESI or HRMS) to verify molecular weight (e.g., C₈H₇N₃O₄, calculated 209.16 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3). Mandatory precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Emergency measures : Flush eyes with water for 15 minutes; wash skin with soap and water. Avoid exposure to moisture and sunlight during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Answer : Discrepancies often arise from polymorphic forms or solvent-dependent stability. For example:

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to map pH-dependent behavior.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the dihydropyrimidinone ring under acidic/basic conditions may explain variability .

Q. What experimental strategies are recommended for studying the compound’s stability under pharmacological storage conditions?

  • Answer : Design a stability-indicating assay using:

  • Forced degradation : Expose to heat (60°C), UV light (254 nm), and oxidative stress (3% H₂O₂).
  • Analytical tools : LC-MS/MS to identify degradation products (e.g., ring-opened derivatives).
  • Storage : Use desiccants and inert atmospheres (N₂) to prevent hydration and oxidation .

Q. What mechanistic insights can guide its application in herbicide development?

  • Answer : Structurally related dihydropyrimidinyl derivatives act as protoporphyrinogen oxidase (PPO) inhibitors , disrupting chlorophyll biosynthesis in plants. Key steps include:

  • Enzyme assays : Measure inhibition of recombinant PPO using fluorometric substrates.
  • Field trials : Evaluate herbicidal activity on broadleaf weeds (e.g., Amaranthus retroflexus) at 50–200 g/ha.
  • SAR studies : Modify the acetic acid side chain to enhance binding to the PPO active site .

Q. How can researchers validate its potential as a pharmacophore in drug discovery?

  • Answer : Focus on:

  • Target engagement : Radioligand binding assays (e.g., for kinase or GPCR targets).
  • ADMET profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2), and cytotoxicity (HEK293 cells).
  • Crystallography : Co-crystallize with target proteins (e.g., thymidylate synthase) to map interactions .

Methodological Resources

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

  • Answer :

  • LC-MS/MS : Detect impurities at ≤0.1% levels using a QDa detector.
  • Residual solvent analysis : GC-FID with a DB-5 column to identify DMF or ethyl acetate residues.
  • XRD : Confirm crystalline form homogeneity, as polymorphs may affect bioavailability .

Q. How can computational modeling aid in predicting the compound’s reactivity or metabolic pathways?

  • Answer : Use density functional theory (DFT) to:

  • Predict sites of electrophilic attack (e.g., C5 of the pyrimidine ring).
  • Simulate metabolic oxidation (CYP3A4-mediated) using in silico tools like MetaSite.
  • Validate predictions with in vitro microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.